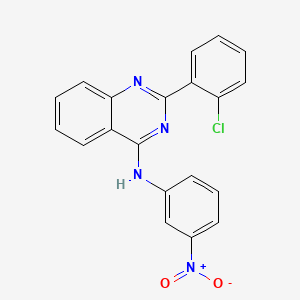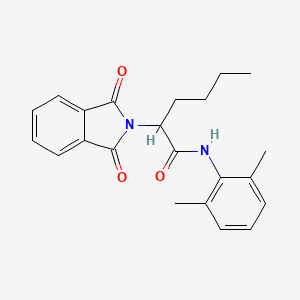![molecular formula C25H26FN3O5S2 B11644828 2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B11644828.png)
2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(4-Fluorofenil)bencenosulfonamido]-N-[4-(piperidina-1-sulfonil)fenil]acetamida es un complejo compuesto orgánico que presenta una combinación de grupos fluorofenil, bencenosulfonamido, piperidina y acetamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[N-(4-Fluorofenil)bencenosulfonamido]-N-[4-(piperidina-1-sulfonil)fenil]acetamida típicamente involucra múltiples pasos, comenzando con la preparación de compuestos intermedios. El proceso a menudo incluye:
Sustitución nucleofílica: Introducción del grupo fluorofenil a través de una reacción de sustitución nucleofílica.
Sulfonación: Adición del grupo bencenosulfonamido mediante sulfonación.
Acilación: Formación del grupo acetamida a través de reacciones de acilación.
Introducción de piperidina: Incorporación del grupo piperidina a través de sustitución nucleofílica u otros métodos adecuados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones. El proceso también puede incluir pasos de purificación como la recristalización o la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[N-(4-Fluorofenil)bencenosulfonamido]-N-[4-(piperidina-1-sulfonil)fenil]acetamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir ciertos grupos funcionales dentro del compuesto en sus formas reducidas correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila, particularmente en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y permanganato de potasio (KMnO₄).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (por ejemplo, bromo, cloro) y los nucleófilos (por ejemplo, aminas, tioles) se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
2-[N-(4-Fluorofenil)bencenosulfonamido]-N-[4-(piperidina-1-sulfonil)fenil]acetamida tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por sus posibles propiedades terapéuticas, incluido su papel como farmacóforo en el diseño de fármacos.
Investigación biológica: Se utiliza en ensayos biológicos para estudiar sus efectos en los procesos celulares y las vías moleculares.
Ciencia de materiales: Las características estructurales únicas del compuesto lo convierten en un candidato para desarrollar materiales avanzados con propiedades específicas.
Aplicaciones industriales: Puede usarse como intermedio en la síntesis de otros compuestos orgánicos complejos.
Mecanismo De Acción
El mecanismo de acción de 2-[N-(4-Fluorofenil)bencenosulfonamido]-N-[4-(piperidina-1-sulfonil)fenil]acetamida implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que juegan un papel en diversas vías biológicas. Los efectos del compuesto están mediados a través de la unión a estos objetivos, lo que lleva a la modulación de su actividad y las subsiguientes respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos similares
N-(4-(4-Bencil-piperidina-1-sulfonil)-fenil)-acetamida: Comparte similitudes estructurales pero difiere en la presencia de un grupo bencilo en lugar de un grupo fluorofenil.
Acetamida, N-[4-[(4-aminofenil)sulfonil]fenil]-: Similar en tener los grupos acetamida y sulfonilfenil, pero carece de los grupos piperidina y fluorofenil.
Singularidad
2-[N-(4-Fluorofenil)bencenosulfonamido]-N-[4-(piperidina-1-sulfonil)fenil]acetamida es única debido a la combinación de sus grupos funcionales, que confieren propiedades químicas y biológicas específicas. La presencia del grupo fluorofenil, en particular, puede mejorar su afinidad de unión y selectividad para ciertos objetivos moleculares, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C25H26FN3O5S2 |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C25H26FN3O5S2/c26-20-9-13-22(14-10-20)29(36(33,34)23-7-3-1-4-8-23)19-25(30)27-21-11-15-24(16-12-21)35(31,32)28-17-5-2-6-18-28/h1,3-4,7-16H,2,5-6,17-19H2,(H,27,30) |
Clave InChI |
IXZBPMMPVHRYFS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11644747.png)

![8-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11644759.png)
![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-methylphenyl)methanone](/img/structure/B11644760.png)
![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11644767.png)

![N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11644771.png)


![Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11644790.png)
![5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11644799.png)
![ethyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11644810.png)
![9,16,16-trimethyl-8,15-dioxatetracyclo[10.2.2.02,7.09,14]hexadeca-2,4,6-triene](/img/structure/B11644822.png)

